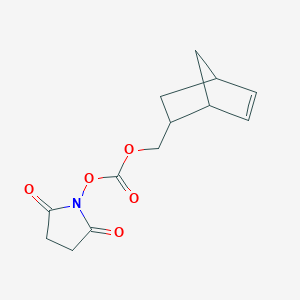

Norbornene-methyl-NHS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bicyclo[2.2.1]hept-5-enylmethyl (2,5-dioxopyrrolidin-1-yl) carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-11-3-4-12(16)14(11)19-13(17)18-7-10-6-8-1-2-9(10)5-8/h1-2,8-10H,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHZXEKPQIJFQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)OCC2CC3CC2C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Norbornene-methyl-NHS in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, applications, and experimental considerations for Norbornene-methyl-NHS, a versatile bifunctional reagent in the field of click chemistry. This document details the two-stage process of bioconjugation facilitated by this reagent: the initial amine-reactive N-hydroxysuccinimide (NHS) ester coupling, followed by the highly efficient and bioorthogonal click chemistry ligation of the norbornene moiety. Both strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions will be discussed, providing researchers with a thorough understanding of the available chemical space for their applications.

Introduction to this compound in Bioconjugation

This compound is a chemical tool that bridges the gap between traditional bioconjugation and modern click chemistry. It is comprised of two key functional groups:

-

N-Hydroxysuccinimide (NHS) Ester: This functional group provides a reliable method for covalently attaching the norbornene moiety to biomolecules. NHS esters react efficiently with primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form stable amide bonds.[1][2]

-

Norbornene: A strained alkene that serves as a reactive handle for "click" chemistry reactions.[3] Its high ring strain allows it to undergo rapid and specific cycloaddition reactions without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[][5]

The utility of this compound lies in its ability to first "install" a clickable norbornene group onto a biomolecule of interest. This norbornene-tagged biomolecule can then be selectively reacted with a complementary azide- or tetrazine-containing molecule, enabling the precise and efficient formation of complex bioconjugates.

The Two-Stage Mechanism of Action

The functionality of this compound is realized through a sequential, two-stage mechanism.

Stage 1: Amine-Reactive Conjugation via NHS Ester

The first stage involves the reaction of the NHS ester moiety of this compound with a primary amine on a target biomolecule. This is a nucleophilic acyl substitution reaction where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2]

This reaction is highly dependent on pH, with an optimal range of 7.2-8.5.[2] Below this range, the amine group is protonated and less nucleophilic, significantly reducing the reaction rate. Above this range, hydrolysis of the NHS ester becomes a competing and significant side reaction.[6][7]

Figure 1: NHS Ester Reaction with a Primary Amine.

Stage 2: Bioorthogonal Click Chemistry Ligation

Once the norbornene moiety is attached to the biomolecule, it is ready for the second stage: the click chemistry reaction. Norbornene is a versatile reactant and can participate in two primary types of copper-free click reactions.

Norbornene can react with azide-functionalized molecules through a [3+2] dipolar cycloaddition. The high ring strain of the norbornene double bond significantly lowers the activation energy of this reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst.[][8] This reaction results in the formation of a stable triazoline linkage.[9]

Figure 2: Norbornene-Azide SPAAC Reaction.

Alternatively, and often with significantly faster kinetics, norbornene can react with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[10][11] This reaction is exceptionally fast and highly specific.[12] The initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, leading to the formation of a stable dihydropyridazine (B8628806) linkage.[1][13]

Figure 3: Norbornene-Tetrazine IEDDA Reaction.

Quantitative Data: Reaction Kinetics

The choice between the SPAAC and IEDDA reaction often depends on the desired reaction speed and the availability of reagents. The IEDDA reaction between norbornene and tetrazine is generally several orders of magnitude faster than the SPAAC reaction with azides.

| Click Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| SPAAC | Norbornene + Benzyl Azide (B81097) | ~10⁻³ - 10⁻² | Moderate reaction rate, widely used, azide is a small bioorthogonal group.[14][15][16] |

| IEDDA | Norbornene + 3,6-di-(2-pyridyl)-s-tetrazine | ~1 - 10 | Very fast reaction rate, often with "turn-on" fluorescence, tetrazine is a larger quenching group.[7][11][12] |

| IEDDA | trans-Cyclooctene (TCO) + Tetrazine | ~10³ - 10⁶ | Extremely fast, one of the fastest bioorthogonal reactions.[7] |

Experimental Protocols

The following are generalized protocols for the use of this compound in a two-stage bioconjugation. Optimization for specific biomolecules and probes is recommended.

Protocol 1: Labeling of a Protein with this compound

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

-

Desalting column (e.g., PD-10)

Procedure:

-

Protein Preparation: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

-

Reagent Preparation: Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. Vortex gently to mix.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Purification: Remove the excess, unreacted this compound and the NHS byproduct using a desalting column, exchanging the buffer to a neutral pH buffer (e.g., PBS, pH 7.4).

-

Characterization: Confirm the labeling and determine the degree of labeling (DOL) using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Click Chemistry Ligation of a Norbornene-Labeled Protein

Materials:

-

Norbornene-labeled protein in PBS, pH 7.4

-

Azide- or Tetrazine-functionalized probe (e.g., a fluorescent dye)

-

PBS, pH 7.4

Procedure:

-

Reactant Preparation: Prepare a stock solution of the azide or tetrazine probe in a suitable solvent (e.g., DMSO).

-

Click Reaction: To the solution of the norbornene-labeled protein, add the azide or tetrazine probe to a final concentration of 1.5 to 5 molar equivalents over the protein.

-

Incubation:

-

For SPAAC (azide reaction) , incubate for 4-12 hours at room temperature or 12-24 hours at 4°C.

-

For IEDDA (tetrazine reaction) , incubate for 5-60 minutes at room temperature.[17][18] The reaction progress can often be monitored by the disappearance of the tetrazine's color or by an increase in fluorescence.[17]

-

-

Purification (Optional): If necessary, remove the excess probe by dialysis, size-exclusion chromatography, or spin filtration.

-

Analysis: Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by fluorescence imaging (if a fluorescent probe was used).

Logical Workflow

The overall workflow for using this compound can be summarized in the following diagram:

Figure 4: Experimental Workflow for this compound Bioconjugation.

Conclusion

This compound is a powerful and versatile reagent for the site-specific modification of biomolecules. Its two-stage mechanism, combining robust NHS ester chemistry with rapid and bioorthogonal copper-free click reactions, offers a straightforward and efficient platform for the construction of well-defined bioconjugates. The choice between SPAAC with azides and the significantly faster IEDDA reaction with tetrazines provides researchers with the flexibility to tailor their conjugation strategy to the specific demands of their experimental system, from in vitro assays to live-cell imaging and the development of novel therapeutic and diagnostic agents.

References

- 1. Double Click: Unexpected 1:2 Stoichiometry in a Norbornene–Tetrazine Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Norbornene - Wikipedia [en.wikipedia.org]

- 5. Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 9. researchgate.net [researchgate.net]

- 10. Computational insights into the inverse electron-demand Diels–Alder reaction of norbornenes with 1,2,4,5-tetrazines: norbornene substituents’ effects on the reaction rate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathways for Norbornene-NHS-Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-norbornene-2-carboxylic acid N-hydroxysuccinimide ester (Norbornene-NHS-ester), a valuable reagent in bioconjugation and materials science. This document details the synthetic steps, provides experimental protocols, and presents quantitative data to assist researchers in the effective production of this compound.

Nomenclature Clarification: The term "Norbornene-methyl-NHS" can be ambiguous in the literature. It may refer to derivatives with a methyl group on the norbornene scaffold, a methyl linker, or related compounds used in click chemistry. This guide focuses on the synthesis of the foundational compound, 5-norbornene-2-carboxylic acid N-hydroxysuccinimide ester, which is often the precursor to more complex derivatives.

The synthesis of Norbornene-NHS-ester is predominantly a two-stage process:

-

Stage 1: Synthesis of exo-5-Norbornene-2-carboxylic Acid. This initial step involves the creation of the norbornene carboxylic acid backbone. The Diels-Alder reaction, a cornerstone of cyclic organic chemistry, is employed to form the bicyclic structure. However, this reaction typically yields the thermodynamically less favored endo isomer. As the exo isomer is often desired for subsequent applications due to its higher reactivity and reduced steric hindrance, a subsequent isomerization and hydrolysis step is crucial.

-

Stage 2: Formation of the N-Hydroxysuccinimide (NHS) Ester. The second stage involves the activation of the carboxylic acid group of the exo-norbornene precursor to form the highly reactive NHS ester. This activated ester readily reacts with primary amines under mild conditions, making it an excellent tool for bioconjugation, such as the labeling of proteins and peptides.

Below are the detailed experimental protocols and data for each stage of this synthesis.

Stage 1: Synthesis of exo-5-Norbornene-2-carboxylic Acid

The synthesis of the exo-isomer of 5-norbornene-2-carboxylic acid is achieved through a robust two-step process commencing with the Diels-Alder reaction to produce a mixture of endo and exo isomers, followed by a base-promoted isomerization and selective hydrolysis to enrich the desired exo form.[1][2]

Step 1.1: Diels-Alder Reaction of Cyclopentadiene (B3395910) and Acrylic Acid

The initial step involves the [4+2] cycloaddition of cyclopentadiene and acrylic acid. This reaction is known to be endo-selective.[2][3]

Step 1.2: Isomerization and Hydrolysis to exo-5-Norbornene-2-carboxylic Acid

To obtain the desired exo isomer, a multi-step protocol involving esterification, base-promoted isomerization, and selective hydrolysis is employed.[1][2][4]

Experimental Protocol:

-

Esterification of the endo/exo-Carboxylic Acid Mixture:

-

A mixture of 5-norbornene-2-carboxylic acid (e.g., 9.40 g, 68 mmol, with an approximate exo content of 20-25%), methanol (B129727) (8.30 mL, 0.20 mol), dichloromethane (B109758) (20 mL), and 98% sulfuric acid (0.28 mL, 5.0 mmol) are combined in a three-necked flask.[1][2]

-

The mixture is heated to reflux and maintained for 17 hours.[1]

-

After cooling to room temperature, deionized water is added, and the product is extracted with dichloromethane.

-

The organic extract is washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The solvent is removed under reduced pressure to yield methyl 5-norbornene-2-carboxylate.[1]

-

-

Base-Promoted Isomerization and Hydrolysis:

-

A 1 M solution of sodium tert-butoxide (tBuONa) in tetrahydrofuran (B95107) (THF) is prepared in a two-necked flask under a nitrogen atmosphere.[1]

-

The methyl 5-norbornene-2-carboxylate (with an endo/exo ratio of approximately 80/20) is added to the flask and stirred at room temperature for 3 hours to facilitate isomerization.[1][4]

-

One equivalent of deionized water, diluted with THF, is added dropwise to the reaction mixture. The reaction is continued for 24 hours at room temperature.[1]

-

To ensure complete hydrolysis, an excess of deionized water is added, and the mixture is stirred for an additional hour.

-

The reaction is neutralized to a pH of 7.5 with acetic acid.

-

The excess solvent is removed under reduced pressure.

-

The pH is then adjusted to 2.0 with 35% hydrochloric acid (HCl), and the product is extracted three times with toluene (B28343).

-

The combined toluene extracts are dried, and the solvent is removed under reduced pressure. The resulting product is dried in a vacuum overnight to yield exo-rich 5-norbornene-2-carboxylic acid.[2]

-

Quantitative Data:

| Parameter | Value | Reference |

| Initial endo/exo ratio of methyl ester | 80/20 | [1] |

| Final endo/exo ratio of carboxylic acid | 18/82 | [1][4] |

| Yield of methyl esterification | 93% | [1] |

| Conversion of methyl ester to carboxylic acid | High | [1] |

Stage 2: Formation of the N-Hydroxysuccinimide (NHS) Ester

The activation of the exo-5-norbornene-2-carboxylic acid to its corresponding NHS ester is typically achieved using a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of N-hydroxysuccinimide (NHS).[5]

Experimental Protocol:

-

Activation of Carboxylic Acid:

-

exo-5-Norbornene-2-carboxylic acid (e.g., 5.00 g, 36.2 mmol) is dissolved in 100 mL of dry dichloromethane (DCM) in a round-bottom flask under an argon atmosphere.[6]

-

The solution is cooled to 0°C in an ice bath.

-

A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 5 drops, ~0.1 mL) is added to the mixture.[6]

-

In a separate flask, oxalyl chloride (5.06 g, 3.4 mL, 39.9 mmol) is dissolved in 20 mL of DCM. This solution is then added dropwise to the carboxylic acid solution over 20 minutes.[6]

-

The reaction is allowed to warm to room temperature and stirred overnight to form the acid chloride intermediate.

-

-

NHS Ester Formation:

-

In a separate flask, N-hydroxysuccinimide (e.g., 1.1 equivalents) and a non-nucleophilic base such as triethylamine (B128534) (e.g., 1.2 equivalents) are dissolved in dry DCM.

-

The freshly prepared solution of exo-5-norbornene-2-acyl chloride is added dropwise to the NHS solution at 0°C.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is filtered to remove any precipitated salts.

-

The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude 5-norbornene-2-carboxylic acid N-hydroxysuccinimide ester.

-

The product can be further purified by recrystallization or column chromatography.

-

Quantitative Data:

| Parameter | Value | Reference |

| Purity of commercial Norbornene-NHS-ester | >90% (HPLC) | [5] |

| Typical yield for NHS ester formation | Good to high | [7] |

Synthesis Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthesis pathways and experimental workflows described in this guide.

Caption: Overall synthesis pathway for exo-5-Norbornene-2-carboxylic Acid.

Caption: Synthesis of Norbornene-NHS-Ester from the exo-carboxylic acid precursor.

Caption: Logical flow of the experimental procedure.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]

- 3. JP4745655B2 - Process for producing 5-norbornene-2-carboxylic acid and its ester - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 5-Norbornene-2-carboxylate NHS ester (CAS:457630-22-7) Versatile Bioconjugation Linker [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

The Dienophile in Action: A Technical Guide to Norbornene-Methyl-NHS in Diels-Alder Reactions for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of norbornene-methyl-N-hydroxysuccinimide (NHS) ester as a dienophile in Diels-Alder reactions, a cornerstone of modern bioconjugation strategies. This powerful bioorthogonal chemistry enables the precise and efficient labeling of biomolecules, paving the way for innovative advancements in drug development, diagnostics, and fundamental biological research.

Core Concepts: The Power of the Norbornene-Tetrazine Ligation

The Diels-Alder reaction is a cornerstone of organic chemistry, involving the [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring.[1] In the context of bioconjugation, the inverse-electron-demand Diels-Alder (iEDDA) reaction is particularly powerful. This reaction occurs between an electron-rich dienophile and an electron-poor diene, such as a tetrazine.[2] Norbornene derivatives, like norbornene-methyl-NHS, serve as highly effective and stable dienophiles in these reactions.[3][4]

The norbornene-tetrazine ligation is a "click chemistry" reaction, characterized by its high speed, specificity, and biocompatibility.[5][] It proceeds rapidly under physiological conditions without the need for cytotoxic catalysts, making it ideal for use in living systems.[7] The reaction involves the cycloaddition of the norbornene and tetrazine, followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion and forming a stable covalent bond.[8]

The NHS ester moiety of this compound allows for its initial conjugation to biomolecules. NHS esters react efficiently with primary amines, such as the lysine (B10760008) residues present in proteins and antibodies, to form stable amide bonds.[9][10] This two-step process—initial NHS ester-mediated labeling followed by the Diels-Alder reaction—forms the basis of a versatile bioconjugation platform.

Quantitative Data: Reaction Kinetics of Norbornene Derivatives

The reaction rate of the norbornene-tetrazine ligation is a critical parameter for its application in biological systems. The table below summarizes the second-order rate constants for the iEDDA reaction between various norbornene derivatives and 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine. The data highlights the influence of stereochemistry and substitution on reaction kinetics, with exo isomers generally exhibiting faster reaction rates than their endo counterparts.[11][12]

| Dienophile (Norbornene Derivative) | Stereochemistry | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| Norbornene | - | 1.0 |

| 5-Norbornene-2-methanol | exo | 0.8 |

| 5-Norbornene-2-methanol | endo | 0.2 |

| exo,exo-5-Norbornene-2,3-dimethanol | exo,exo | 0.6 |

| endo,endo-5-Norbornene-2,3-dicarboxylic acid | endo,endo | 0.03 |

| exo,exo-5-Norbornene-2,3-dicarboxylic acid | exo,exo | 0.1 |

Data sourced from Knall, A.-C., et al. (2013). Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. Tetrahedron Letters, 54(40), 5485-5488.[11]

Experimental Protocols

General Protocol for Antibody Labeling with this compound

This protocol describes the general steps for labeling an antibody with this compound. Optimization may be required for specific antibodies and applications.

Materials:

-

Antibody solution (e.g., in PBS, pH 7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., PD-10)

Procedure:

-

Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like bovine serum albumin (BSA), it should be purified by dialysis or buffer exchange into a suitable amine-free buffer like PBS.[13]

-

NHS Ester Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mg/mL.[13]

-

Reaction Setup: Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer. Add the desired molar excess of the this compound solution to the antibody solution. A common starting point is a 10- to 20-fold molar excess.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[14]

-

Quenching: Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester.[15] Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).[9]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and, if the norbornene moiety has a distinct absorbance, at its corresponding wavelength. Alternatively, mass spectrometry can be used for more precise characterization.[16]

Protocol for Diels-Alder Ligation of a Norbornene-Labeled Antibody with a Tetrazine-Fluorophore

This protocol outlines the subsequent "click" reaction to attach a tetrazine-functionalized molecule (e.g., a fluorescent dye) to the norbornene-labeled antibody.

Materials:

-

Norbornene-labeled antibody

-

Tetrazine-fluorophore conjugate

-

PBS, pH 7.4

Procedure:

-

Reactant Preparation: Prepare a stock solution of the tetrazine-fluorophore in a suitable solvent (e.g., DMSO).

-

Reaction: Add a slight molar excess (e.g., 1.5 to 5 equivalents) of the tetrazine-fluorophore to the solution of the norbornene-labeled antibody.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.[4]

-

Purification (Optional): If necessary, remove any unreacted tetrazine-fluorophore using size-exclusion chromatography.

-

Analysis: The final fluorescently labeled antibody can be analyzed by SDS-PAGE with in-gel fluorescence scanning and UV-Vis spectroscopy to confirm successful conjugation.[16]

Visualizing the Workflow and Applications

The following diagrams, created using the DOT language, illustrate the key workflows and logical relationships involving this compound in bioconjugation and drug delivery.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Caption: Logic of bioorthogonal labeling in a biological system.

References

- 1. researchgate.net [researchgate.net]

- 2. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational insights into the inverse electron-demand Diels–Alder reaction of norbornenes with 1,2,4,5-tetrazines: norbornene substituents’ effects on the reaction rate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00320E [pubs.rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 8. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 9. NHS ester protocol for labeling proteins [abberior.rocks]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. furthlab.xyz [furthlab.xyz]

- 14. lumiprobe.com [lumiprobe.com]

- 15. Simple, Rapid Chemical Labeling and Screening of Antibodies with Luminescent Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Norbornene-methyl-NHS for Copper-Free Click Reactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Norbornene-methyl-NHS, a key reagent in copper-free click chemistry, specifically focusing on its application in inverse-electron-demand Diels-Alder (IEDDA) reactions.

Introduction to this compound

This compound, chemically known as Bicyclo[2.2.1]hept-5-en-2-ylmethyl (2,5-dioxopyrrolidin-1-yl) carbonate, is a bifunctional molecule designed for bioorthogonal chemistry.[1] It features a strained norbornene moiety, which serves as a highly reactive dienophile in IEDDA reactions, and an N-hydroxysuccinimide (NHS) carbonate group for covalent attachment to primary amines on biomolecules such as proteins, antibodies, and peptides.[2][3] This reagent is a valuable tool for the site-specific modification and labeling of biological macromolecules without the need for a cytotoxic copper catalyst.

Chemical Structure:

-

Norbornene moiety: A bicyclic alkene with inherent ring strain, which significantly accelerates the rate of the Diels-Alder reaction.

-

Methyl linker: A short hydrocarbon chain connecting the norbornene to the NHS carbonate.

-

NHS carbonate: A reactive group that readily forms stable amide bonds with primary amines at physiological or slightly basic pH.

The Core Chemistry: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The copper-free click reaction involving this compound is a prime example of an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[4] In this reaction, the electron-rich norbornene (dienophile) reacts with an electron-poor diene, typically a tetrazine derivative.[1][5]

The classical mechanism proceeds as follows:

-

[4+2] Cycloaddition: The π-system of the tetrazine (4π electrons) and the norbornene (2π electrons) undergo a concerted cycloaddition to form a highly unstable, nitrogen-rich tricyclic intermediate.[6][7]

-

Retro-Diels-Alder: This intermediate rapidly undergoes a retro-Diels-Alder reaction, releasing a molecule of nitrogen gas (N₂).[6][7] This irreversible step drives the reaction forward.

-

Rearrangement: The resulting dihydropyridazine (B8628806) intermediate can then rearrange to form a more stable pyridazine (B1198779) derivative.[6]

This reaction is characterized by its rapid kinetics, high specificity, and biocompatibility, as it proceeds efficiently under physiological conditions without interfering with native biological processes.[8]

Quantitative Data: Reaction Kinetics

The rate of the IEDDA reaction between a norbornene derivative and a tetrazine is highly dependent on the substituents on both reactants. Electron-withdrawing groups on the tetrazine and electron-donating groups on the norbornene generally increase the reaction rate.[9][10] The stereochemistry of the substituent on the norbornene ring (exo vs. endo) also plays a significant role, with exo isomers often exhibiting faster kinetics.[11]

| Norbornene Derivative | Substituent(s) | Stereochemistry | Rate Constant (k₂, M⁻¹s⁻¹) in Organic Solvent | Rate Constant (k₂, M⁻¹s⁻¹) in Aqueous Solvent |

| Norbornene | None | - | 1.0 | 16 |

| 5-Norbornene-2-ol | -OH | endo | 0.44 | 5.4 |

| 5-Norbornene-2-ol | -OH | exo | 0.81 | 11 |

| 5-Norbornene-2-carboxylic acid | -COOH | endo | 0.14 | 1.1 |

| 5-Norbornene-2-methanol | -CH₂OH | endo/exo mixture | 0.61 | 8.3 |

| N-(5-Norbornen-2-ylmethyl)acetamide | -CH₂NHC(O)CH₃ | endo/exo mixture | 0.49 | 6.5 |

Data adapted from relevant kinetic studies. The specific reaction conditions (solvent, temperature) can influence the observed rate constants.

Experimental Protocols

General Protocol for Protein Labeling with this compound Carbonate

This protocol provides a general guideline for the conjugation of this compound carbonate to a primary amine-containing protein, such as an antibody.

Materials:

-

Protein to be labeled (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound carbonate

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Quenching Solution (optional): 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., desalting column, size-exclusion chromatography)

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is free of amine-containing buffers or stabilizers (e.g., Tris, glycine).

-

If necessary, perform a buffer exchange into the Reaction Buffer.

-

Adjust the protein concentration to 1-10 mg/mL.

-

-

This compound Carbonate Solution Preparation:

-

Immediately before use, dissolve the this compound carbonate in anhydrous DMSO or DMF to a stock concentration of 10 mM.

-

-

Labeling Reaction:

-

Calculate the required volume of the this compound carbonate stock solution to achieve the desired molar excess (typically 10-20 fold excess over the protein).

-

While gently vortexing, add the NHS carbonate solution dropwise to the protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove the unreacted this compound carbonate and byproducts using a desalting column or size-exclusion chromatography equilibrated with a suitable storage buffer (e.g., PBS).

-

-

Characterization:

-

Determine the degree of labeling (DOL), which is the average number of norbornene molecules per protein, using UV-Vis spectroscopy or mass spectrometry.

-

Assess the functionality of the labeled protein using an appropriate activity assay.

-

Mandatory Visualizations

Signaling Pathway: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

Caption: Mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction.

Experimental Workflow: Protein Bioconjugation

Caption: Workflow for protein bioconjugation with this compound.

References

- 1. This compound | CAS#:1986791-87-0 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Inverse electron-demand diels-alder reactions of tetrazine and norbornene at the air-water interface [agris.fao.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Double Click: Unexpected 1:2 Stoichiometry in a Norbornene–Tetrazine Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of an 18F-labelled norbornene derivative for copper-free click chemistry reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. dash.harvard.edu [dash.harvard.edu]

- 10. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Norbornene-methyl-NHS: A Key Reagent for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Norbornene-methyl-NHS, a bifunctional linker integral to the field of bioconjugation and the development of advanced therapeutics such as antibody-drug conjugates (ADCs). This document outlines its chemical properties, mechanism of action, and provides generalized experimental protocols for its application in labeling biomolecules.

Core Properties of this compound

This compound is a chemical reagent that possesses two key functional groups: a norbornene moiety and an N-hydroxysuccinimide (NHS) ester. This dual functionality allows for a two-step conjugation strategy. The NHS ester facilitates the covalent attachment to primary amines on biomolecules, such as the lysine (B10760008) residues on proteins. The norbornene group serves as a reactive partner for bioorthogonal "click chemistry," specifically with tetrazine-modified molecules in a copper-free inverse electron demand Diels-Alder (iEDDA) reaction.[1]

Below is a summary of the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 1986791-87-0 | [1] |

| Molecular Weight | 265.27 g/mol | [1] |

| Molecular Formula | C13H15NO5 | [1] |

Reaction Mechanisms and Pathways

The utility of this compound lies in its ability to participate in two distinct and highly specific chemical reactions. These are the NHS ester reaction for initial biomolecule labeling and the subsequent iEDDA reaction for conjugation.

NHS Ester Amine Coupling

The first step in utilizing this compound is its reaction with a primary amine on a biomolecule. The NHS ester is an amine-reactive functional group that forms a stable amide bond with primary amines, such as those found on the side chains of lysine residues in proteins.[2][3] This reaction is highly efficient and proceeds under mild conditions, making it ideal for modifying sensitive biological macromolecules.[2][3]

Inverse Electron Demand Diels-Alder (iEDDA) Click Chemistry

Following the attachment of the norbornene moiety to the biomolecule, the norbornene group is available for a highly specific and rapid bioorthogonal reaction with a tetrazine-modified molecule.[4][5] This reaction, known as the inverse electron demand Diels-Alder cycloaddition, is a type of "click chemistry" that proceeds with high efficiency and selectivity, even in complex biological environments, and does not require a copper catalyst.[4][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NHS ester protocol for labeling proteins [abberior.rocks]

- 3. glenresearch.com [glenresearch.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and evaluation of an 18F-labelled norbornene derivative for copper-free click chemistry reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Beginner's Guide to Protein Labeling with Norbornene-methyl-NHS: A Bioorthogonal Approach

An in-depth technical guide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of norbornene-methyl-N-hydroxysuccinimidyl (NHS) ester as a reagent for the bioorthogonal labeling of proteins. This powerful technique allows for the precise attachment of a norbornene moiety to a protein of interest, which can then be specifically tagged with a complementary probe, such as a tetrazine-functionalized fluorophore, for a wide range of applications in research and drug development.

Introduction to Norbornene-methyl-NHS and Bioorthogonal Chemistry

This compound is a chemical reagent that facilitates a two-step protein labeling strategy rooted in the principles of bioorthogonal chemistry. This field of chemistry involves chemical reactions that can occur within living systems without interfering with native biological processes.[1][2]

The first step involves the covalent attachment of a norbornene group to the protein via the reaction of the NHS ester with primary amines. The second step is the highly specific and rapid reaction between the introduced norbornene and a tetrazine-conjugated molecule of interest. This reaction, known as the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, is a cornerstone of click chemistry due to its speed and specificity.[3]

The Chemistry of Protein Labeling with this compound

The labeling process occurs in two distinct stages: the initial amine labeling and the subsequent bioorthogonal ligation.

Amine-Reactive Labeling with NHS Ester

This compound possesses an N-hydroxysuccinimide (NHS) ester functional group. This group readily reacts with primary amines (-NH2), which are predominantly found on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[][5] The reaction is a nucleophilic acyl substitution, resulting in the formation of a stable and irreversible amide bond.[] The reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[6][7]

Bioorthogonal Ligation: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The norbornene moiety introduced onto the protein serves as a dienophile for the subsequent IEDDA reaction. This cycloaddition reaction occurs with an electron-deficient diene, typically a tetrazine derivative. The reaction is exceptionally fast and proceeds without the need for a catalyst, making it ideal for biological applications.[3] The IEDDA reaction between norbornene and tetrazine is highly specific, ensuring that the tetrazine-conjugated probe only attaches to the norbornene-labeled protein.[8][9]

Quantitative Data for Labeling and Ligation

Degree of Labeling (DOL)

The Degree of Labeling (DOL) is a critical parameter that indicates the average number of norbornene molecules attached to each protein molecule. The DOL can be controlled by adjusting the molar excess of this compound relative to the protein concentration. While the optimal DOL depends on the specific application, a DOL between 2 and 10 is often desirable for antibodies.[10]

| Molar Excess of NHS Ester | Approximate Degree of Labeling (DOL) |

| 5-fold | 1 - 2 |

| 10-fold | 2 - 4 |

| 20-fold | 4 - 8 |

| 40-fold | 8 - 12 |

| Note: This table provides representative values. The actual DOL will vary depending on the protein, buffer conditions, and reaction time. It is recommended to perform a titration to determine the optimal molar excess for your specific protein. |

IEDDA Reaction Rate Constants

The speed of the bioorthogonal ligation is a key advantage of the norbornene-tetrazine chemistry. The second-order rate constants for these reactions are typically very high, ensuring rapid labeling even at low concentrations.

| Norbornene Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Norbornene | 3,6-di-(2-pyridyl)-s-tetrazine | ~1 - 2 |

| exo-Norbornene | 3,6-di-(2-pyridyl)-s-tetrazine | ~2.0 - 4.6 |

| endo-Norbornene | 3,6-di-(2-pyridyl)-s-tetrazine | ~2.0 |

| Norbornene | Pyrimidine-tetrazine | >10 |

| Data compiled from various sources.[11][12][13][14] Rate constants can vary depending on the specific substituents on both the norbornene and tetrazine, as well as the reaction solvent. |

Experimental Protocols

Protocol for Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific protein.

Materials:

-

Protein of interest (in an amine-free buffer such as PBS)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column for purification

Procedure:

-

Protein Preparation: Ensure your protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[5] If necessary, perform a buffer exchange.

-

NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

-

Labeling Reaction:

-

Add the desired molar excess of the this compound solution to the protein solution while gently vortexing.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[5]

-

-

Quenching (Optional): Add the quenching solution to stop the reaction by consuming any unreacted NHS ester.

-

Purification: Remove excess, unreacted this compound and byproducts using a size-exclusion chromatography column.[5]

Protocol for Determining the Degree of Labeling (DOL)

The DOL is typically determined spectrophotometrically.[15][16][17]

Procedure:

-

Measure the absorbance of the purified norbornene-labeled protein solution at 280 nm (A₂₈₀).

-

The concentration of the labeled protein can be calculated using the Beer-Lambert law and the molar extinction coefficient of the protein at 280 nm.

-

Since the norbornene moiety itself does not have a strong absorbance in the UV-Vis spectrum, direct spectrophotometric determination of the DOL is not straightforward. The DOL is often confirmed by mass spectrometry, where the mass shift corresponding to the addition of the norbornene-methyl group can be precisely measured.[18][19]

Application: Investigating the EGFR/HER2 Signaling Pathway

Norbornene-based bioorthogonal labeling is a powerful tool for studying cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) pathways, which are crucial in cell proliferation and are often dysregulated in cancer.[20][21][22][23][24] By labeling antibodies or ligands that target these receptors, researchers can track their localization, trafficking, and interactions in live cells.[25][26][27]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Degree of Labeling (DOL) | Suboptimal pH of the reaction buffer. | Ensure the pH is between 7.2 and 8.5 using a freshly prepared buffer.[28] |

| Presence of primary amines in the protein buffer (e.g., Tris, glycine). | Perform buffer exchange into an amine-free buffer like PBS or bicarbonate buffer.[28] | |

| Hydrolysis of the this compound reagent. | Prepare the NHS ester solution immediately before use in anhydrous DMSO or DMF.[28] | |

| Insufficient molar excess of the labeling reagent. | Increase the molar excess of this compound in the reaction.[28] | |

| Protein Precipitation | High degree of labeling altering protein solubility. | Reduce the molar excess of the labeling reagent to achieve a lower DOL. |

| Presence of organic solvent (DMSO/DMF). | Keep the final concentration of the organic solvent in the reaction mixture below 10%. | |

| Low Yield of Final Conjugate | Inefficient IEDDA reaction. | Ensure the tetrazine probe is of high quality and has not degraded. Consider using a more reactive tetrazine derivative.[3] |

| Steric hindrance around the norbornene tag. | If possible, choose a protein with accessible lysine residues for labeling. |

Conclusion

This compound provides a robust and versatile tool for the bioorthogonal labeling of proteins. The two-step strategy, combining stable amide bond formation with a rapid and specific IEDDA reaction, offers researchers a powerful method to attach a wide variety of probes to their proteins of interest. This technique is instrumental in advancing our understanding of complex biological processes and in the development of novel diagnostics and therapeutics.

References

- 1. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

- 5. benchchem.com [benchchem.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 11. Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Computational insights into the inverse electron-demand Diels–Alder reaction of norbornenes with 1,2,4,5-tetrazines: norbornene substituents’ effects on the reaction rate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Degree of labeling (DOL) step by step [abberior.rocks]

- 16. info.gbiosciences.com [info.gbiosciences.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Proteomics - Phylogene [phylogene.com]

- 20. pnas.org [pnas.org]

- 21. aacrjournals.org [aacrjournals.org]

- 22. Proteins Involved in HER2 Signalling Pathway, Their Relations and Influence on Metastasis-Free Survival in HER2-Positive Breast Cancer Patients Treated with Trastuzumab in Adjuvant Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

An In-depth Technical Guide to Tetrazine-Norbornene Ligation

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of chemical biology, drug development, and materials science, the ability to selectively and efficiently connect molecular components in complex biological environments is paramount. Bioorthogonal chemistry provides a powerful toolkit for these applications, offering reactions that proceed with high specificity and yield under physiological conditions, without interfering with native biochemical processes. Among the most prominent bioorthogonal reactions is the tetrazine-norbornene ligation, an inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2][3]

This reaction is distinguished by its exceptionally fast kinetics, excellent biocompatibility, and the absence of a need for cytotoxic catalysts.[1][4] Its robustness and efficiency have led to widespread adoption in areas such as live-cell imaging, antibody-drug conjugation, nanoparticle functionalization, and the synthesis of advanced biomaterials like hydrogels.[4][5][6][7][8] This guide provides a detailed overview of the core principles of tetrazine-norbornene ligation, including its mechanism, kinetics, experimental protocols, and common applications.

Core Principles of the Reaction

Reaction Mechanism

The tetrazine-norbornene ligation is a type of [4+2] cycloaddition known as an inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][3][9] In this reaction, the 1,2,4,5-tetrazine (B1199680) acts as the electron-deficient diene, and the norbornene, a strained alkene, serves as the electron-rich dienophile.[2][9] The key steps of the mechanism are as follows:

-

Cycloaddition: The tetrazine and norbornene undergo a rapid [4+2] cycloaddition to form a highly strained, unstable bicyclic intermediate.[1]

-

Retro-Diels-Alder: This intermediate then rapidly undergoes a retro-Diels-Alder reaction, leading to the irreversible elimination of a molecule of dinitrogen gas (N₂).[1]

-

Product Formation: The loss of N₂ results in the formation of a stable dihydropyrazine (B8608421) product, which may further rearrange to a more stable aromatic pyridazine, effectively and irreversibly ligating the two molecular partners.

The release of N₂ gas is a significant thermodynamic driving force for this reaction, contributing to its speed and irreversibility.

Caption: Mechanism of the Tetrazine-Norbornene iEDDA Ligation.

Reaction Kinetics

The kinetics of the tetrazine-norbornene ligation are a key feature that makes it so useful in bioorthogonal applications. The reaction is characterized by very high second-order rate constants, often in the range of 1 to 2000 M⁻¹s⁻¹, although some variations exist.[10][11] This allows for rapid conjugation even at low, micromolar concentrations typically used in biological systems.[4]

Several factors influence the reaction rate:

-

Tetrazine Substituents: The electronic properties of the substituents on the tetrazine ring play a critical role. Electron-withdrawing groups increase the reactivity of the tetrazine by lowering the energy of its lowest unoccupied molecular orbital (LUMO), accelerating the iEDDA reaction.[3] For example, 3,6-di(2-pyridyl)-s-tetrazine is a commonly used, highly reactive tetrazine.[11]

-

Dienophile Strain: The reactivity of the dienophile is largely governed by its ring strain. Norbornene's inherent strain makes it a good reactant, but even more strained alkenes, such as trans-cyclooctenes (TCO), can exhibit reaction rates that are orders of magnitude faster.[2][11] However, norbornene offers a good balance of reactivity and stability and is commercially available at a low cost.[10]

-

Solvent: The reaction is compatible with a wide range of solvents, including aqueous media. In fact, the reaction is often accelerated in water, which is a significant advantage for biological applications.[2]

Quantitative Data: Reaction Kinetics

The rate of the tetrazine-norbornene ligation is highly tunable based on the specific structures of the reactants. The following table summarizes representative second-order rate constants (k₂) for various tetrazine and dienophile pairs.

| Tetrazine Derivative | Dienophile | k₂ (M⁻¹s⁻¹) | Solvent | Reference |

| Benzylamino-Tetrazine | Norbornene-Peptide | 1.9 | PBS | [10] |

| 3,6-di-2-pyridyl-s-tetrazine | Norbornene | ~16 | Methanol | Not specified |

| 3-phenyl-1,2,4,5-tetrazine | Norbornene | Varies | Not specified | [1] |

| Amino-Norbornene | Tetrazine | 0.04 | DMSO | [12] |

| Hydroxyphenyl-pyridyl-tetrazine | Norbornene | 9.3 | 1:1 MeOH/PBS | [13] |

| 3,6-di(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2000 | 9:1 MeOH/water | [11] |

Note: Rate constants can vary significantly based on the specific substituents on both the tetrazine and norbornene, as well as the experimental conditions such as solvent and temperature.

Experimental Protocols

General Protocol for Tetrazine-Norbornene Ligation in Bioconjugation

This protocol provides a general methodology for labeling a norbornene-modified biomolecule (e.g., a protein) with a tetrazine-functionalized probe (e.g., a fluorophore).

1. Reagent Preparation:

- Norbornene-Modified Biomolecule: Prepare a stock solution of the norbornene-modified protein in a suitable aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). The concentration will depend on the specific experiment but is typically in the low micromolar to millimolar range.

- Tetrazine Probe: Prepare a stock solution of the tetrazine-functionalized probe in a compatible solvent. Due to potential solubility issues, a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is often used.[14] The concentration should be higher than the biomolecule stock to minimize the final volume of organic solvent.

2. Ligation Reaction:

- To the solution of the norbornene-modified biomolecule, add the tetrazine probe stock solution. A slight excess of the tetrazine probe (e.g., 1.1 to 5 equivalents) is often used to ensure complete labeling of the biomolecule.

- The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid denaturation of the biomolecule.

- Allow the reaction to proceed at a suitable temperature. The reaction is typically fast and can be performed at room temperature or 37°C.[14] Reaction times can range from minutes to a few hours, depending on the reactants' concentrations and rate constant.[4][14]

3. Reaction Monitoring and Analysis:

- The progress of the reaction can be conveniently monitored by UV-Vis spectroscopy by observing the disappearance of the characteristic absorbance of the tetrazine chromophore (typically around 520-540 nm).[15][16]

- Alternatively, techniques like liquid chromatography-mass spectrometry (LC-MS) or sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to analyze the final product and confirm successful conjugation.

4. Purification (Optional):

- If necessary, unreacted small molecules can be removed from the labeled biomolecule using standard purification techniques such as size-exclusion chromatography (SEC), dialysis, or spin filtration.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for labeling a protein with a fluorescent probe using tetrazine-norbornene ligation for subsequent cell imaging.

Caption: Workflow for Protein Labeling via Tetrazine Ligation.

Conclusion

The tetrazine-norbornene ligation has established itself as a cornerstone of the bioorthogonal chemistry toolkit. Its combination of rapid, tunable kinetics, high specificity, and biocompatibility makes it an invaluable tool for researchers across various scientific disciplines.[4] From fundamental biological studies in living systems to the development of targeted therapeutics and advanced functional materials, the applications of this powerful ligation reaction continue to expand.[17][18] A thorough understanding of its underlying principles, as outlined in this guide, is essential for harnessing its full potential in innovative research and development endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08712C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Computational insights into the inverse electron-demand Diels–Alder reaction of norbornenes with 1,2,4,5-tetrazines: norbornene substituents’ effects on the reaction rate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]

- 15. Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00320E [pubs.rsc.org]

- 17. Norbornene-tetrazine ligation chemistry for controlling RNA-guided CRISPR systems - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Shelf Life and Storage of Norbornene-methyl-NHS

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the recommended storage conditions and expected shelf life for Norbornene-methyl-NHS (CAS: 1986791-87-0), a critical reagent in bioconjugation and click chemistry. Understanding the stability of this compound is paramount for ensuring the reproducibility and success of experimental outcomes. This document synthesizes available data from suppliers and the scientific literature to provide best practices for storage and handling, alongside a discussion of its primary degradation pathway.

Recommended Storage Conditions

To maintain the integrity and reactivity of this compound, proper storage is essential. The compound is a moisture-sensitive solid, and its stability is highly dependent on temperature and exposure to humidity.

| Parameter | Recommended Condition | Source |

| Temperature | 2-8°C (Refrigerator) or -20°C (Freezer) | [1][2] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | General best practice for moisture-sensitive reagents |

| Light Exposure | Store in the dark, protected from light | General best practice for complex organic molecules |

| Moisture | Store in a desiccated environment | [3] |

Note: While suppliers offer a general guideline of 2-8°C or -20°C for storage, specific shelf-life data under these conditions is not consistently provided. The choice between refrigeration and freezing should be guided by the intended length of storage, with -20°C being preferable for long-term storage to minimize degradation.

Shelf Life and Degradation Pathway

The primary factor limiting the shelf life of this compound is the hydrolysis of the N-hydroxysuccinimide (NHS) ester functional group. The presence of moisture leads to the cleavage of the ester bond, yielding N-hydroxysuccinimide and the corresponding inactive carboxylic acid of the norbornene-methyl moiety. This hydrolysis reaction is significantly accelerated by increasing pH and temperature.

The half-life of NHS esters in aqueous solutions is a critical indicator of their stability. For instance, the half-life of hydrolysis for typical NHS esters is approximately 4-5 hours at pH 7 and 0°C. This decreases to just 10 minutes at pH 8.6 and 4°C.[3][4] Therefore, it is crucial to minimize the exposure of solid this compound to moisture and to prepare solutions immediately before use.

Due to the lack of specific, long-term stability studies from manufacturers, a definitive shelf life for this compound cannot be precisely stated. However, when stored under the recommended conditions (desiccated at -20°C), the solid compound is expected to remain stable for several months to a year. For optimal performance, it is advisable to use the reagent within a few months of opening and to handle it with care to prevent the introduction of moisture.

Experimental Protocols

For applications requiring stringent control over reagent quality, it is recommended to periodically assess the activity of this compound. The following outlines a general protocol for an accelerated stability study to evaluate the shelf life under specific laboratory conditions.

Objective: To determine the rate of degradation of this compound under elevated temperature and humidity conditions to predict its long-term stability.

Materials:

-

This compound

-

Controlled environment chambers (e.g., incubators with humidity control)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Amine-containing nucleophile (e.g., a primary amine-containing dye or peptide)

-

Analytical instrumentation (e.g., HPLC-MS, UV-Vis spectrophotometer)

-

Phosphate buffered saline (PBS) at various pH values (e.g., 7.4 and 8.5)

Methodology:

-

Sample Preparation: Aliquot solid this compound into several vials.

-

Accelerated Aging: Place the vials in controlled environment chambers at various elevated temperatures (e.g., 25°C, 40°C, and 60°C) and relative humidity levels (e.g., ambient and 75% RH).

-

Time Points: At specified time intervals (e.g., 0, 1, 2, 4, and 8 weeks), remove a vial from each condition for analysis.

-

Activity Assay:

-

Prepare a fresh stock solution of the aged this compound in anhydrous DMF or DMSO.

-

React a known concentration of the this compound solution with an excess of a primary amine-containing substrate in a suitable buffer (e.g., PBS at pH 7.4).

-

Monitor the reaction progress by a suitable analytical method. For example, if using a fluorescent amine, the increase in fluorescence upon conjugation can be measured. Alternatively, HPLC-MS can be used to quantify the amount of unreacted amine or the formation of the conjugate.

-

-

Data Analysis:

-

Plot the remaining activity of this compound as a function of time for each storage condition.

-

Determine the degradation rate constant for each condition.

-

Use the Arrhenius equation to model the effect of temperature on the degradation rate and to extrapolate the predicted shelf life at the recommended storage temperatures (2-8°C and -20°C).

-

Visualizing Stability Relationships

The following diagrams illustrate the key relationships influencing the stability of this compound.

References

Methodological & Application

Application Notes & Protocols: A Step-by-Step Guide to Norbornene-methyl-NHS Protein Conjugation

For researchers, scientists, and drug development professionals, the precise modification of proteins is a cornerstone of innovation. This guide provides a detailed protocol for the conjugation of proteins using Norbornene-methyl-N-hydroxysuccinimide (NHS) ester, a powerful technique for introducing a bioorthogonal norbornene handle onto a protein of interest. This enables subsequent, highly specific "click chemistry" reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazine-modified molecules.[1][2][3]

The core of this method lies in the reaction between the NHS ester and primary amines (-NH2) on the protein.[4] These amines are predominantly found on the side chains of lysine (B10760008) residues and at the N-terminus of the polypeptide chain.[5] The reaction forms a stable, covalent amide bond, effectively and selectively labeling the protein.[6]

Principle of Conjugation

The conjugation process is a two-step logical sequence. First, the protein is functionalized with a norbornene group using the amine-reactive NHS ester. Second, this newly introduced norbornene handle can be used for downstream applications, most notably the rapid and specific reaction with a tetrazine-labeled molecule (e.g., a fluorescent dye, a drug molecule, or a purification tag).

Reaction Mechanism: Amine-Reactive NHS Ester Coupling

The N-hydroxysuccinimide ester is a highly efficient acylating agent for primary amines. In an aqueous environment at a slightly alkaline pH, the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[6][7]

Caption: Covalent bond formation between a protein's primary amine and this compound ester.

Experimental Protocols

This section details the necessary materials and a step-by-step procedure for labeling your protein of interest with this compound ester.

Required Materials

-

Reagents:

-

Protein of interest (purified)

-

This compound Ester

-

Amine-free buffer (e.g., 100 mM sodium phosphate (B84403) or 100 mM sodium bicarbonate, pH 8.3-8.5)[8]

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[8]

-

Quenching buffer (e.g., 1 M Tris-HCl or 1 M Glycine (B1666218), pH 7.4)[7]

-

Desalting columns (e.g., Zeba™ Spin desalting columns) or supplies for dialysis/size-exclusion chromatography.[9]

-

-

Equipment:

-

Standard laboratory glassware and plasticware

-

Pipettes

-

Vortex mixer

-

Reaction tubes (e.g., microcentrifuge tubes)

-

Spectrophotometer (for concentration determination)

-

Optional: SDS-PAGE equipment for analysis

-

Reaction Parameter Summary

Successful conjugation depends on optimizing several key parameters. The following table summarizes the recommended ranges and typical values.

| Parameter | Recommended Range | Typical Value | Notes |

| pH | 7.2 - 9.0[7] | 8.3 - 8.5[8] | Reaction is pH-dependent. Lower pH protonates amines, preventing reaction. Higher pH increases NHS ester hydrolysis.[8] |

| Temperature | 4°C - 37°C[10] | Room Temperature (20-25°C) | Lower temperatures can be used to slow the reaction and minimize protein degradation. |

| Incubation Time | 30 minutes - 4 hours[5][7] | 1 - 2 hours | Can be extended (e.g., overnight at 4°C) for less concentrated solutions or less reactive proteins.[10] |

| Protein Concentration | 2 - 20 mg/mL[5][9] | 5 - 10 mg/mL | Higher concentrations favor the conjugation reaction over hydrolysis of the NHS ester.[7] |

| Molar Excess of NHS Ester | 5x - 20x | 10x - 15x[9] | Should be optimized for each protein to achieve the desired degree of labeling (DOL) and avoid protein precipitation or loss of function.[10] |

Step-by-Step Conjugation Protocol

The following workflow outlines the complete process from reagent preparation to the purification of the final conjugate.

Caption: A step-by-step workflow for the conjugation of proteins with this compound ester.

Detailed Procedure:

-

Prepare Protein Solution:

-

Dissolve or buffer-exchange the protein into an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.3).[8]

-

Adjust the protein concentration to be within the optimal range of 2-10 mg/mL.[9] Proteins in buffers containing primary amines like Tris must be exchanged into a suitable conjugation buffer.[7][10]

-

-

Prepare this compound Ester Stock Solution:

-

Immediately before use, dissolve the this compound ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[9]

-

Note: NHS esters are moisture-sensitive. Ensure the organic solvent is anhydrous and cap the vial tightly when not in use. The aqueous solution of the NHS ester should be used immediately.[8]

-

-

Perform the Conjugation Reaction:

-

Add the calculated amount of the this compound ester stock solution to the protein solution while gently stirring or vortexing.[5] The final volume of the organic solvent should ideally not exceed 10% of the total reaction volume to prevent protein denaturation.[7]

-

Incubate the reaction at room temperature for 1-2 hours.[5] Protect from light if any components are light-sensitive.

-

-

Stop the Reaction (Optional but Recommended):

-

To stop the conjugation, add a quenching buffer such as Tris-HCl or glycine to a final concentration of 50-100 mM.[9]

-

The primary amines in the quenching buffer will react with any excess NHS ester, preventing further modification of the protein.[7] Incubate for an additional 15-30 minutes at room temperature.

-

-

Purify the Conjugated Protein:

-

Remove the excess, unreacted this compound ester and the NHS byproduct from the labeled protein.

-

The most common method is to use a desalting column with an appropriate molecular weight cutoff (MWCO).[9]

-

Alternatively, dialysis or size-exclusion chromatography can be used for purification.

-

Downstream Application: Bioorthogonal Labeling

The primary advantage of incorporating a norbornene moiety is to enable subsequent bioorthogonal "click" reactions. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a norbornene (dienophile) and a tetrazine (diene) is exceptionally fast and specific, proceeding efficiently in complex biological media.[2][3][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. glenresearch.com [glenresearch.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. resources.tocris.com [resources.tocris.com]

- 10. neb.com [neb.com]

- 11. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Illuminating Cellular Dynamics: Norbornene-Methyl-NHS in Live Cell Imaging

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The convergence of bioorthogonal chemistry and targeted protein labeling has opened new frontiers in the visualization of complex biological processes within living cells. Norbornene-methyl-NHS (N-hydroxysuccinimide) ester emerges as a powerful tool in this domain, enabling a two-step labeling strategy for the precise and versatile fluorescent imaging of live cells. This molecule facilitates the covalent attachment of a norbornene moiety to primary amines on proteins, which then serves as a bioorthogonal handle for rapid and specific reaction with a tetrazine-conjugated fluorophore. This approach offers high specificity and minimal perturbation of cellular functions, making it an invaluable technique for studying protein trafficking, localization, and dynamics.

Principle of the Method

The utility of this compound in live cell imaging is rooted in a two-stage process that combines amine-reactive chemistry with a bioorthogonal ligation reaction.

-

Target Protein Labeling : The N-hydroxysuccinimide (NHS) ester of Norbornene-methyl readily reacts with primary amines (-NH2), which are abundantly found on the surface of proteins, particularly on the side chains of lysine (B10760008) residues and the N-terminus.[1][2] This reaction forms a stable, covalent amide bond, effectively tagging the protein of interest with a norbornene group.[1] When using membrane-impermeable reagents, this labeling can be restricted to extracellularly exposed proteins, providing a powerful method for studying the cell surface proteome.[1] The optimal pH for this reaction is slightly basic, typically between 7.2 and 8.5, to ensure the primary amines are deprotonated and thus more nucleophilic, while minimizing the hydrolysis of the NHS ester.[1]

-

Bioorthogonal Fluorescent Labeling : The norbornene group is a highly reactive dienophile in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a tetrazine.[3][4] This bioorthogonal reaction is exceptionally fast and highly specific, proceeding efficiently within the complex environment of living cells without interfering with native biological processes.[5][6] By introducing a tetrazine conjugated to a fluorescent dye, the norbornene-tagged protein can be specifically and rapidly labeled for visualization.[6] A key advantage of this system is the potential for "turn-on" fluorescence, where the tetrazine-dye conjugate is non-fluorescent until it reacts with the norbornene, significantly reducing background noise and eliminating the need for wash steps.[6][7]

This two-step approach provides a versatile platform for live-cell imaging, allowing for the temporal and spatial control of fluorescent labeling.

Applications in Live Cell Imaging

The unique characteristics of the this compound and tetrazine ligation system lend themselves to a variety of applications in cellular biology and drug development:

-

Cell Surface Protein Dynamics : By specifically labeling proteins on the plasma membrane, researchers can track their movement, internalization, and clustering in response to various stimuli. This is crucial for understanding receptor signaling, endocytosis, and cell-cell communication.[8][9]

-

Pulse-Chase Labeling : The two-step nature of the labeling allows for pulse-chase experiments to monitor protein turnover and trafficking. A cohort of proteins can be labeled with norbornene at one time point, and then visualized with a fluorescent tetrazine at a later time to track their fate.

-

Multiplexed Imaging : The specificity of the norbornene-tetrazine reaction allows for multiplexed imaging. Different proteins can be tagged with norbornene and then sequentially or simultaneously labeled with different colored tetrazine-fluorophores to visualize their relative localization and interactions.

-